Isoavenaciolide
Overview
Description
Isoavenaciolide is a member of a distinct family of α-methylene-bis(butyrolactones) natural products isolated from the fermentation broth of Aspergillus and Penicillium species . This secondary metabolite displays a broad spectrum of antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of Isoavenaciolide has been achieved starting from 1-undecyn-3-ol. The synthesis relied upon the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol and subsequent stereoselective addition to 2-thiophenecarboxaldehyde . Total syntheses of Isoavenaciolide were achieved in six and three steps respectively based on starting chloropropargyl derivatives .Molecular Structure Analysis
Isoavenaciolide is a part of a distinct family of α-methylene-bis(butyrolactones) natural products . The molecular structure of Isoavenaciolide includes a bislactone skeleton .Chemical Reactions Analysis
The key step in the synthesis of Isoavenaciolide involves intramolecular alkoxycarbonylation of tungsten-η-propargyl complexes . The stereoselective conversions of the naturally occurring optically active cyclitol, L-quebrachitol, into the known synthetic intermediates for preparations of structurally interesting bislactones, Isoavenaciolide .Scientific Research Applications
Synthesis Methods
Synthesis via Tungsten-π-Allyl Complexes : Isoavenaciolide has been synthesized using tungsten-η1-propargyl complexes, with a key step involving intramolecular alkoxycarbonylation (Narkunan & Liu, 1998).
Stereodivergent Asymmetric Total Synthesis : Utilizing chiral epoxyalcohol derivatives and a 1,2-rearrangement, this method achieved the asymmetric total synthesis of isoavenaciolide, highlighting stereoselectivity in reduction of 2-vinyl aldols (Suzuki et al., 1986).
Synthesis via Phenylthio β-[(Methoxycarbonyl)methyl]-γ-lactones : This approach used α-(phenylthio)-β-[(methoxycarbonyl)methyl]-γ-lactones obtained by the base-induced cyclization of enantiomerically enriched γ-[(phenylthio)acyl] α,β-unsaturated esters (Rodríguez et al., 1996).
Ruthenium-Catalyzed Formal Synthesis : This method involves stereoselective construction of three contiguous stereogenic centers, and also ruthenium-catalyzed hydrogenation reactions for the formation of two hydroxyl groups with excellent control of anti stereochemistry (Labeeuw et al., 2004).
Enantioselective Approach from 1-Undecyn-3-ol : This synthesis relied on the preparation of a chiral 4-silyloxy-2-alkenylborane, demonstrating a method of stereoselective addition (Santos et al., 2013).
Use of Anhydropyranosides for Enantiopure Routes : This method involved regio- and chemoselective syntheses of enantiopure bis-furanoids, crucial for several families of bioactive natural products including isoavenaciolide (Al‐Tel et al., 2009).
properties
IUPAC Name |
(3aR,4S,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTQYRQXFPSWSH-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoavenaciolide | |
CAS RN |
33644-09-6 | |
Record name | Isoavenaciolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOAVENACIOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT51OL26QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.